- Improved synthesis of anti-leukemia drug tamibarotene, Zhongguo Yaowu Huaxue Zazhi, 2009, 19(4), 268-269
Cas no 94497-51-5 (Tamibarotene)
Tamibarotene structure
Product Name:Tamibarotene
Numéro CAS:94497-51-5
Le MF:C22H25NO3
Mégawatts:351.438806295395
MDL:MFCD00866188
CID:61730
PubChem ID:108143
Update Time:2024-10-25
Tamibarotene Propriétés chimiques et physiques
Nom et identifiant
-
- 4-((5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbamoyl)benzoic acid
- AM80
- 4-[(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)carbamoyl]benzoic acid
- 4-[[(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)amino]carbonyl]benzoic Acid
- Am 80 (pharmaceutical)
- Amnolake
- NSC 608000
- Retinoid AM 80
- Tamibarotene
- Am-80
- TAMIBAROTENE,AM 80,AM-80,AM80
- 4-[(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)carbamoyl]benzoicacid
- Am 80
- retinobenzoic acid
- Tamibaro
- Amnoid
- 4-[(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbamoyl]benzoic acid
- 08V52GZ3H9
- NSC608000
- 4-((5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)carbamoyl)benzoic acid
- 4-[[(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)amino]carbonyl]benzoic acid (ACI)
- 4-[(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)carbamoyl]benzoic acid
- Am 80 (RAR agonist)
- INNO 507
- OP 01
- RR 110
- SY 1425
- TM 441
- TOS 80T
- and OP-01
- HMS3743C03
- Tamibarotene [USAN:INN]
- BCP07492
- DTXCID3026853
- 4-(((5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-2-naphthalenyl)amino)carbonyl)benzoic acid
- 94497-51-5
- 4-[(1,1,4,4-tetramethyltetralin-6-yl)carbamoyl]benzoic acid
- SMR002530320
- AKOS015902693
- CCG-268044
- A80
- OMS-0728
- Tamibarotene [INN]
- D01418
- BRD-K36627727-001-05-4
- Terephthalic acid mono-5,8,8-tetramethyl- 5,6,7,8-tetrahydro-2-naphthylamide
- HMS3652H04
- Benzoic acid, 4-(((5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)amino)carbonyl)-
- BDBM50061625
- TOS-80T
- AC-7049
- TAMIBAROTENE [WHO-DD]
- TOS-80
- INNO-507
- 4-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ylcarbamoyl)benzoic acid
- NCGC00181111-01
- Amnoleuk
- TM-411
- SW219913-1
- Z-208
- Tamibarotene (JAN/USAN/INN)
- TAMIBAROTENE [MI]
- CAS-94497-51-5
- TAMIBAROTENE [USAN]
- 121GE003
- Tox21_112725
- GTPL2648
- s4260
- MUTNCGKQJGXKEM-UHFFFAOYSA-N
- C22H25NO3
- MLS004774034
- TAMIBAROTENE [MART.]
- Terephthalic acid mono-5,5,8,8-tetramethyl- 5,6,7, 8-tetrahydro-2-naphthylamide
- CHEBI:32181
- Amnoid (TN)
- 2cbr
- NCI60_004716
- DTXSID5046853
- NS00068306
- CHEMBL25202
- SY-1425
- TAMIBAROTENE [JAN]
- N-(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthyl)terephthalamic acid
- MLS003899239
- OP-01
- MFCD00866188
- Q7681221
- SBI-0654073.0001
- WHO 7349
- 4-[[(5,6,7,8-Tetrahydro-5,5,8,8-tet ramethyl-2-naphthalenyl)amino]carbonyl]benzoic acid
- Tox21_112725_1
- HY-14652
- SCHEMBL36207
- NCGC00181111-02
- DB04942
- CS-0654
- 4-(((5,6,7,8-TETRAHYDRO-5,5,8,8-TETRAMETHYL-2-NAPHTHALENYL)AMINO)CARBONYL)BENZOIC ACID
- Tamibarotene, >=98% (HPLC)
- RR-110
- UNII-08V52GZ3H9
- AS-14083
- NSC-608000
- MLS006011150
- Tamibarotene(Am-80)
-
- MDL: MFCD00866188
- Piscine à noyau: 1S/C22H25NO3/c1-21(2)11-12-22(3,4)18-13-16(9-10-17(18)21)23-19(24)14-5-7-15(8-6-14)20(25)26/h5-10,13H,11-12H2,1-4H3,(H,23,24)(H,25,26)
- La clé Inchi: MUTNCGKQJGXKEM-UHFFFAOYSA-N
- Sourire: O=C(C1C=CC(C(NC2C=C3C(CCC(C3=CC=2)(C)C)(C)C)=O)=CC=1)O
Propriétés calculées
- Qualité précise: 351.18300
- Masse isotopique unique: 351.183
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 26
- Nombre de liaisons rotatives: 3
- Complexité: 546
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Charge de surface: 0
- Nombre d'tautomères: 2
- Le xlogp3: 5.4
- Surface topologique des pôles: 66.4
Propriétés expérimentales
- Couleur / forme: Pas encore déterminé
- Dense: 1.154
- Point de fusion: 190-195°C
- Point d'ébullition: 449.6°C at 760 mmHg
- Point d'éclair: 225.7°C
- Indice de réfraction: 1.593
- Solubilité: Soluble to 50 mM in DMSO
- Le PSA: 66.40000
- Le LogP: 5.05910
- Solubilité: Pas encore déterminé
Tamibarotene Informations de sécurité
- Mot signal:Warning
- Description des dangers: H302-H315-H319-H332-H335
- Déclaration d'avertissement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- RTECS:DH6940000
- Conditions de stockage:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Tamibarotene Données douanières
- Code HS:2924299090
- Données douanières:
Code douanier chinois:
2924299090Résumé:
2924299090. Autres Amides cycliques (y compris les carbamates cycliques) (y compris leurs dérivés et leurs sels). TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 30,0%
Éléments de déclaration:
Nom du produit, contenu des ingrédients, utilisation, emballage
Résumé:
2924299090. Autres Amides cycliques (y compris les carbamates cycliques) et leurs dérivés; Son sel. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 30,0%
Tamibarotene PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-14652-10mM*1mLinDMSO |
Tamibarotene |
94497-51-5 | 99.94% | 10mM*1mLinDMSO |
¥500 | 2023-07-26 | |
| MedChemExpress | HY-14652-10mg |
Tamibarotene |
94497-51-5 | 99.94% | 10mg |
¥400 | 2025-04-15 | |
| MedChemExpress | HY-14652-50mg |
Tamibarotene |
94497-51-5 | 99.94% | 50mg |
¥714 | 2025-04-15 | |
| S e l l e c k ZHONG GUO | S4260-50mg |
Tamibarotene |
94497-51-5 | 99.98% | 50mg |
¥800.79 | 2023-09-15 | |
| Fluorochem | 079395-250mg |
4-((5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbamoyl)benzoic acid |
94497-51-5 | 95% | 250mg |
£107.00 | 2022-03-01 | |
| Fluorochem | 079395-1g |
4-((5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbamoyl)benzoic acid |
94497-51-5 | 95% | 1g |
£274.00 | 2022-03-01 | |
| Fluorochem | 079395-5g |
4-((5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbamoyl)benzoic acid |
94497-51-5 | 95% | 5g |
£1012.00 | 2022-03-01 | |
| DC Chemicals | DC7310-100 mg |
Tamibarotene(Am-80) |
94497-51-5 | >98% | 100mg |
$325.0 | 2022-02-28 | |
| DC Chemicals | DC7310-250 mg |
Tamibarotene(Am-80) |
94497-51-5 | >98% | 250mg |
$650.0 | 2022-02-28 | |
| DC Chemicals | DC7310-1 g |
Tamibarotene(Am-80) |
94497-51-5 | >98% | 1g |
$1300.0 | 2022-02-28 |
Tamibarotene Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 1 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2.5, cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2.5, cooled
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 1 h, 30 - 40 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4
Référence
- New process for preparation of Tamibarotene, China, , ,
Méthode de production 3
Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 3 h, 80 °C; 80 °C → rt
Référence
- Highly Efficient Aminocarbonylation of Iodoarenes at Atmospheric Pressure Catalyzed by a Robust Acenaphthoimidazolyidene Allylic Palladium Complex, Organic Letters, 2013, 15(14), 3678-3681
Méthode de production 4
Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 3 h, rt → reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4, rt
Référence
- Preparation of N1-(6-(hydroxamino)-6-oxohexyl)-N4-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-2-naphthyl) terephthalamide as histone deacetylase inhibitor for treating cancer, China, , ,
Méthode de production 5
Conditions de réaction
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Ethyl acetate ; < 30 °C; 8 h, 60 °C
1.2 Solvents: Ethyl acetate ; 40 min, < 20 °C
1.3 Reagents: Triethylamine ; < 20 °C; 3.5 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; 30 min, rt
1.5 Reagents: Sodium hydroxide Solvents: Ethanol ; 3 h, 60 °C
1.6 Reagents: Sulfuric acid Solvents: Ethanol , Water ; pH 2
1.2 Solvents: Ethyl acetate ; 40 min, < 20 °C
1.3 Reagents: Triethylamine ; < 20 °C; 3.5 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; 30 min, rt
1.5 Reagents: Sodium hydroxide Solvents: Ethanol ; 3 h, 60 °C
1.6 Reagents: Sulfuric acid Solvents: Ethanol , Water ; pH 2
Référence
- Synthesis of Tamibarotene via Ullmann-Type Coupling, Organic Process Research & Development, 2017, 21(5), 748-753
Méthode de production 6
Conditions de réaction
1.1 Catalysts: Trifluoromethanesulfonic acid , Potassium iodide Solvents: Toluene ; 24 h, 150 °C
Référence
- Highly Chemoselective Transamidation of Unactivated Tertiary Amides by Electrophilic N-C(O) Activation by Amide-to-Acyl Iodide Re-routing, Angewandte Chemie, 2022, 61(24),
Méthode de production 7
Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Water
Référence
- Retinobenzoic acids. 1. Structure-activity relationships of aromatic amides with retinoidal activity, Journal of Medicinal Chemistry, 1988, 31(11), 2182-92
Méthode de production 8
Conditions de réaction
Référence
- Design, Synthesis and Biological Evaluation of Novel Tamibarotene Derivative as Multitarget Anticancer Agent, Letters in Drug Design & Discovery, 2016, 13(8), 729-733
Méthode de production 9
Conditions de réaction
Référence
- A new method for preparing tamibarotene key intermediate 5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-2-naphthylamine, China, , ,
Méthode de production 10
Conditions de réaction
Référence
- Tamibarotene: Leukemia therapy retinoid RARα agonist, Drugs of the Future, 2005, 30(7), 688-693
Méthode de production 11
Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Methanol
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Référence
- Preparation of 4-[(5,6,7,8-tetrahydro-5,6,8,8-terramethyl-2-naphthalenyl)carbamoyl]benzoic acid derivatives, World Intellectual Property Organization, , ,
Méthode de production 12
Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 3 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3
Référence
- Method for synthesizing Tamibarotene using acenaphthoimidazole N-heterocyclic carbene allyl palladium chloride as catalyst, China, , ,
Méthode de production 13
Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 3 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4
Référence
- Tamibarotene-cinnamic hydroxamic acid derivative as histone deacetylase inhibitor and its preparation, pharmaceutical compositions and use in the treatment of cancer, China, , ,
Méthode de production 14
Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; heated
Référence
- Process improvement of tamibarotene preparation, Yaoxue Shijian Zazhi, 2012, 30(4), 287-288
Méthode de production 15
Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; rt → reflux; 1 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4.0
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4.0
Référence
- Synthesis of tamibarotene, Zhongguo Yiyao Gongye Zazhi, 2009, 40(1), 9-11
Méthode de production 16
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Water ; 30 min, reflux; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
Référence
- Process for synthesizing Tamibarotene, China, , ,
Méthode de production 17
Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Methanol
Référence
- Method for synthesizing tamibarotene, China, , ,
Méthode de production 18
Conditions de réaction
Référence
- Synthesis of Am80 (Tamibarotene) prodrug candidates, congeners and metabolites, Chemical & Pharmaceutical Bulletin, 2013, 61(8), 846-852
Méthode de production 19
Conditions de réaction
Référence
- Method for preparing tamibarotene with stable crystal form, China, , ,
Méthode de production 20
Conditions de réaction
Référence
- Method for synthesizing 5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthylamine, China, , ,
Tamibarotene Raw materials
- Mono-Methyl terephthalate
- 4-(Dimethylcarbamoyl)benzoic Acid
- 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine
- 1446134-13-9
- Methyl 4-((5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbamoyl)benzoate
Tamibarotene Preparation Products
Tamibarotene Littérature connexe
-
Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
-
Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
-
Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
-
Soumaya Khlifi,Gregory Mouille,Jonathan Farjon Anal. Methods, 2017,9, 2328-2333
-
L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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